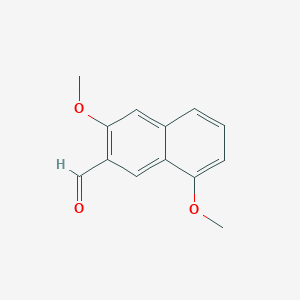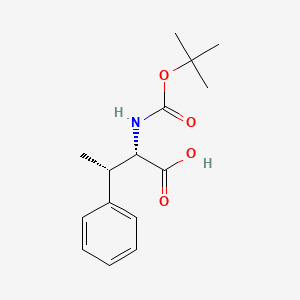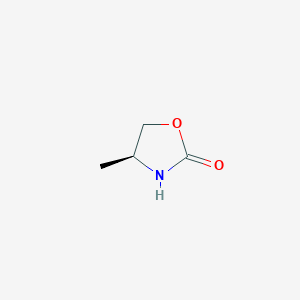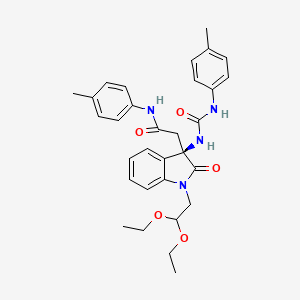
3-Oxopentanenitrile
Descripción general
Descripción
3-Oxopentanenitrile, also known as 1-Cyanobutan-2-one, is an organic compound with the molecular formula C5H7NO. It is a nitrile and a ketone, characterized by the presence of both a nitrile group (-CN) and a ketone group (C=O) within its structure.
Mecanismo De Acción
Mode of Action
It is known that nitrile-containing compounds can undergo various types of reactions, including cycloaddition .
Biochemical Pathways
The biochemical pathways affected by 3-Oxopentanenitrile are currently unknown. Given the lack of research on this compound, it is difficult to predict which pathways it might influence. It is known that nitrile-containing compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of an aldehyde with malononitrile and hydrazine in a multi-component reaction. This method is known for its regio- and chemoselectivity, producing this compound as a key intermediate .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles or by the reaction of ketones with cyanide sources under controlled conditions. The use of catalysts such as ruthenium complexes can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles and ketones
Aplicaciones Científicas De Investigación
3-Oxopentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparación Con Compuestos Similares
2-Butanone cyanide: Similar in structure but with different reactivity due to the position of the nitrile group.
Propanoylacetonitrile: Another nitrile-ketone compound with distinct chemical properties.
Uniqueness: 3-Oxopentanenitrile is unique due to its combination of a nitrile and a ketone group, which imparts versatile reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in multi-component reactions and form complex products sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYWUYIBEXFRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432770 | |
| Record name | 3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33279-01-5 | |
| Record name | 3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 3-oxopentanenitrile?
A1: this compound is an organic compound with the molecular formula C5H7NO. It features a nitrile group (-C≡N) and a ketone group (C=O) on a 5-carbon backbone.
Q2: How is this compound synthesized?
A2: One established synthetic route involves a multi-step process starting from acetone. This includes the conversion of acetone to pinacol, followed by transformation to pinacolone and subsequent chlorination to α-chloropinacolone. Finally, reaction of α-chloropinacolone with sodium cyanide yields this compound. []
Q3: What are the key reactions this compound undergoes?
A3: this compound is a versatile building block in organic synthesis, participating in various reactions:
Q4: Are there computational studies on the reactivity of this compound?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the Diels-Alder reactions of α-cyano α,β-unsaturated ketones, including derivatives of this compound, with 2-methyl-1,3-butadiene. [] These studies provided insights into the reaction mechanism, reactivity trends, and regioselectivity.
Q5: How does the structure of this compound impact its reactivity?
A5: The presence of both the electron-withdrawing nitrile and ketone groups significantly influences the reactivity of this compound.
Q6: What are the potential applications of this compound and its derivatives?
A6: While this compound itself may not have direct applications, its synthetic versatility makes it a valuable precursor for various compounds. For instance, derivatives like 3-amino-5-tert-butylisoxazole, accessible from this compound, hold potential as building blocks in pharmaceutical and agrochemical research. [, ] Additionally, the ability to access chiral alcohols through enzymatic reduction opens doors for the synthesis of enantiomerically pure pharmaceuticals. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















